Thiolactomycin
Übersicht
Beschreibung
Thiolactomycin (TLM) is a natural product found in Streptomyces and Nocardia . It is an antibiotic that exhibits a broad antibacterial spectrum and particularly potent activity against Salmonella, Serratia, and Bacteroides .
Synthesis Analysis
The biosynthetic pathway to TLM and related thiotetronates involves a novel iterative polyketide synthase-nonribosomal peptide synthetase . Only four genes (tlmF, tlmG, tlmH, and tlmI) are required for the construction of the characteristic γ-thiolactone skeleton of this class of antibiotics .Molecular Structure Analysis
The molecular formula of Thiolactomycin is C11H14O2S . The structure of Thiolactomycin is (4S)- (2E,5E)-2,4,6-trimethyl-3-hydroxy-2,5,7-octatriene-4-thiolide .Chemical Reactions Analysis
Thiolactomycin selectively targets bacterial fatty acid biosynthesis through inhibition of the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyse chain elongation on the type II (dissociated) fatty acid synthase .Physical And Chemical Properties Analysis
Thiolactomycin has a molecular weight of 210.29 g/mol . The exact mass is 210.07 .Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Thiolactomycin (TLM) is a thiotetronate antibiotic . It selectively targets bacterial fatty acid biosynthesis . This makes it an effective tool in combating bacterial infections.
Inhibition of Fatty Acid Synthases
TLM inhibits the β-ketoacyl-acyl carrier protein synthases (KASI/II) that catalyse chain elongation on the type II (dissociated) fatty acid synthase . This unique mechanism of action allows it to disrupt bacterial growth and proliferation.
Treatment of Mycobacterium Tuberculosis
TLM has proved effective in in vivo infection models of Mycobacterium tuberculosis . This suggests its potential use in the treatment of tuberculosis, a major global health concern.
Drug Discovery Template
Due to its unique properties and mechanisms of action, TLM continues to attract interest as a template for drug discovery . Researchers can use it as a basis to develop new drugs with similar or improved properties.
Genomics Research
The biosynthetic pathway of TLM and related thiotetronates has been uncovered using a comparative genomics approach . This has provided valuable insights into the genetic basis of antibiotic production, opening up new avenues for genomics research.
Engineering of Biosynthesis
The insights gained from studying the biosynthesis of TLM have opened the way to engineering its biosynthesis to produce novel analogues . This could lead to the development of new antibiotics with improved properties.
Safety And Hazards
Zukünftige Richtungen
Thiolactomycin has proved effective in in vivo infection models of Mycobacterium tuberculosis and continues to attract interest as a template for drug discovery . The unexpected role of a cytochrome P450 enzyme in thiotetronate ring formation has opened the way to engineering of the biosynthesis of TLM and other thiotetronates to produce novel analogues .
Eigenschaften
IUPAC Name |
(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUQSGEWNWKV-XUIVZRPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041139 | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolactomycin | |
CAS RN |
82079-32-1 | |
Record name | Thiolactomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiolactomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thiolactomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Thiolactomycin and what makes it a promising target for drug development?
A1: Thiolactomycin (TLM) is a naturally occurring antibiotic produced by specific bacteria, including species of Nocardia and Streptomyces. [] Its unique structure, featuring a thiolactone ring, attracted significant interest due to its potent and selective inhibition of bacterial fatty acid synthesis (FAS), a crucial process for bacterial survival. [, , ] This selectivity for bacterial FAS, specifically the type II dissociated form found in bacteria and plants, makes it an attractive candidate for developing new antimicrobial agents with minimal impact on human cells, which utilize type I FAS. [, , ]
Q2: How does Thiolactomycin exert its antibacterial effect?
A2: Thiolactomycin primarily targets the β-ketoacyl-acyl carrier protein (ACP) synthases, essential enzymes in the bacterial type II fatty acid synthesis pathway (FASII). [, ] By inhibiting these enzymes, specifically KasA and KasB in Mycobacterium tuberculosis, TLM disrupts the elongation cycle of fatty acid synthesis, ultimately leading to bacterial growth inhibition and death. [, , ]
Q3: Which specific enzymes in the FASII pathway are targeted by Thiolactomycin?
A3: Research indicates that Thiolactomycin preferentially targets the β-ketoacyl-ACP synthases, specifically KasA and KasB, in the FASII pathway of Mycobacterium tuberculosis. [] This selectivity stems from its ability to bind more tightly to the acyl-enzyme intermediates of these enzymes. [] While TLM also inhibits the E. coli condensing enzymes FabB (KAS I) and FabF (KAS II), it displays a slower onset of inhibition with FabB. [] Interestingly, overexpression of FabB in E. coli can confer resistance to TLM. [, ]
Q4: Can you provide a detailed description of Thiolactomycin's structure?
A4: Thiolactomycin is characterized by the molecular formula C11H14O2S and possesses a molecular weight of 210.28 g/mol. [, ] Its structure comprises a thiolactone ring, a five-membered ring containing both a sulfur and an ester functional group, which is substituted with a methyl group and a (2E,5E)-2,4-dimethylhepta-2,5-dienyl side chain. [, ] The absolute configuration of the naturally occurring form has been revised to (5R) based on total synthesis and optical rotation studies. [, ]
Q5: How do structural modifications of Thiolactomycin impact its activity?
A6: Research indicates that even minor alterations to Thiolactomycin's structure can significantly influence its inhibitory activity. [, , ] For instance, reducing the double bonds in the diene side chain or introducing bulky substituents at the C5 position disrupts its interaction with the target enzymes, leading to reduced potency. [, ] Conversely, replacing the hydroxyl group at the C4 position with other functional groups, like alkoxy groups, has been shown to enhance the inhibitory activity against Plasmodium falciparum growth. []
Q6: Have any Thiolactomycin derivatives shown promise as potential antimalarials?
A7: Yes, several Thiolactomycin analogues have demonstrated encouraging activity against the malaria parasite, Plasmodium falciparum. [, ] Specifically, modifications at the C4 position, such as alkylation of the hydroxyl group, led to derivatives with significantly increased potency against parasite growth, surpassing the efficacy of the parent compound. [, ]
Q7: What is the role of computational chemistry in understanding and improving Thiolactomycin's activity?
A8: Computational chemistry plays a crucial role in elucidating Thiolactomycin's interactions with its target enzymes and in guiding the development of more potent analogues. [, ] Molecular docking studies, for example, help visualize the binding mode of TLM and its derivatives within the active site of target enzymes like Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase III (mtFabH). [, ] These insights, combined with 3D quantitative structure–activity relationship (3D-QSAR) analyses, can predict the activity of new analogues and guide medicinal chemistry efforts towards optimizing their potency and selectivity. [, ]
Q8: Are there any known mechanisms of resistance to Thiolactomycin in bacteria?
A9: Yes, resistance to Thiolactomycin has been observed in various bacterial species. One mechanism involves the upregulation of efflux pumps, such as the EmrAB efflux pump in Escherichia coli, which actively expel TLM from the bacterial cell, reducing its intracellular concentration and effectiveness. [, ] Another mechanism involves mutations in the target enzyme, β-ketoacyl-acyl carrier protein synthase I (FabB). For example, a specific missense mutation in the fabB gene of E. coli leads to a TLM-resistant variant of the enzyme. [] This highlights the importance of considering potential resistance mechanisms when developing TLM-based antibiotics.
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